3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reactivity with Iron(III) and Copper(II) Salts
1-[6-(1H-Pyrrolo[2,3-b]pyridin-1-yl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-7-ium tetrachloridoferrate(III) and related compounds have been prepared by self-assembly from FeCl3.6H2O or Cu(NO3)2.3H2O, demonstrating the potential of these compounds in coordination chemistry and crystallography studies (Collins et al., 2007).
Synthesis of Multisubstituted Tetrahydropyridines
Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives using internal O-, N-, and C-nucleophiles has led to the synthesis of furo[2,3-b]pyridine and pyrrolo[2,3-b]pyridine derivatives. This method shows promise for creating compounds with privileged pharmacophore scaffolds, highlighting the versatility of tetrahydropyridine-based compounds in medicinal chemistry (Matouš et al., 2020).
Synthesis of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines
Reactions involving 3-aminothieno[2,3-b]pyridines have been explored to create various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, revealing the influence of different substituents on the thieno[2,3-b]pyridine moiety. These studies contribute to the field of heterocyclic chemistry, particularly in the synthesis of complex pyrrole-containing compounds (Kaigorodova et al., 2004).
Development of Tricyclic Heterocycles
Research has been conducted on the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes to create pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These tricyclic heterocycles have potential in the development of new pharmaceuticals and materials (El-Nabi, 2004).
Novel Synthesis of 4,7-Dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives
A novel synthetic route for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines has been developed, using a three-component reaction involving N-substituted 5-amino-3-cyanopyrroles. This approach highlights the potential for creating diverse pyrrolopyridine derivatives with applications in medicinal chemistry (Vilches-Herrera et al., 2013).
High Affinity Human 5-HT(1B/1D) Ligands
Studies have demonstrated the synthesis of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high-affinity ligands for human 5-HT(1B/1D) receptors, suggesting their potential in the development of new treatments for neurological disorders (Egle et al., 2004).
Applications in Crystallography
Compounds like 3-Ethyl-9-phenyl-2-tosyl-2,3,3a,4,9,9a-hexahydro-1H-pyrrolo[3,4-b]quinoline have been studied for their crystallographic properties, contributing to the understanding of molecular conformations and interactions (Sudha et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine d2 and serotonin 5-ht1a and 5-ht2a receptors .
Biochemical Pathways
Dopamine and serotonin pathways are likely to be involved, given the compound’s potential interaction with dopamine d2 and serotonin 5-ht1a and 5-ht2a receptors .
Pharmacokinetics
Similar compounds are known to cross the blood-brain barrier, suggesting good bioavailability .
Biochemical Analysis
Biochemical Properties
Tetrahydropyridines (THPs), which include this compound, have been found to possess biologically active properties .
Cellular Effects
Thp-containing compounds have been found to possess biologically active properties, suggesting that they may influence cell function .
Molecular Mechanism
It is known that THP-containing compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-3,5,8,13H,4,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDGBIQQFFTLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564421 | |
Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281658-42-2 | |
Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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